molecular formula C11H14N4O2S3 B4088882 N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide

Cat. No. B4088882
M. Wt: 330.5 g/mol
InChI Key: YTOBFBYLIUUKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide, also known as ATB-346, is a novel drug compound that has been developed for the treatment of inflammatory pain. This compound is a prodrug of a nonsteroidal anti-inflammatory drug (NSAID) that has been modified to reduce gastrointestinal toxicity.

Mechanism of Action

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide is a prodrug of a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. This compound is designed to target COX-2 in inflamed tissues while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins in inflamed tissues, which leads to a reduction in pain and inflammation. In addition, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide is its selectivity for COX-2, which reduces the risk of gastrointestinal toxicity compared to traditional NSAIDs. In addition, this compound has been shown to be effective in reducing pain and inflammation in preclinical studies. However, one of the limitations of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are a number of future directions for the research and development of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide. One potential direction is to further explore the safety and efficacy of this compound in clinical trials. In addition, researchers may investigate the potential use of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Finally, researchers may explore the use of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide in combination with other drugs for the treatment of inflammatory pain.

Scientific Research Applications

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively studied for its potential use in the treatment of inflammatory pain. In preclinical studies, this compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis and other inflammatory conditions.

properties

IUPAC Name

N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S3/c1-8-2-4-9(5-3-8)20(16,17)13-6-7-18-11-15-14-10(12)19-11/h2-5,13H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOBFBYLIUUKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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